4-Cyclopropoxy-5-methylpicolinonitrile

Description

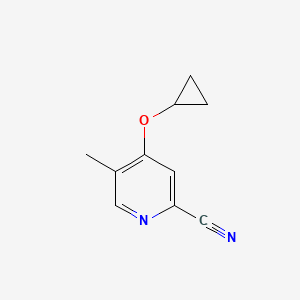

4-Cyclopropoxy-5-methylpicolinonitrile is a heterocyclic compound featuring a pyridine core substituted with a cyclopropoxy group at the 4-position, a methyl group at the 5-position, and a nitrile functional group at the 2-position. This structure combines steric effects from the cyclopropane ring with electronic modulation from the nitrile, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-cyclopropyloxy-5-methylpyridine-2-carbonitrile |

InChI |

InChI=1S/C10H10N2O/c1-7-6-12-8(5-11)4-10(7)13-9-2-3-9/h4,6,9H,2-3H2,1H3 |

InChI Key |

BRWVPWGTHYNLAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N=C1)C#N)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Cyclopropoxy-5-methylpicolinonitrile involves several steps. One common method includes the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions . This process is typically catalyzed by gold(I) and involves a stepwise and one-pot fashion . The industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Cyclopropoxy-5-methylpicolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic compounds, acids, and bases. For example, the compound can be functionalized via isoxazole intermediates, which can then undergo further reactions to form a variety of functional groups . Major products formed from these reactions include amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups .

Scientific Research Applications

4-Cyclopropoxy-5-methylpicolinonitrile has several scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of 2,3,4-trisubstituted pyridines, which are frequently found in biologically active molecules . In biology and medicine, compounds derived from picolinonitriles have shown potential as anti-inflammatory, antifungal, and anti-influenza agents . The compound’s versatility also makes it useful in industrial applications, particularly in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action for 4-Cyclopropoxy-5-methylpicolinonitrile is not well-documented. similar compounds in the picolinonitrile family typically exert their effects by interacting with specific molecular targets and pathways. These interactions often involve the inhibition or activation of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Yields: Compound 7 was isolated in 65–75% yield after recrystallization with ethanol , suggesting the target compound might require similar purification steps but with adjusted conditions for cyclopropane stability.

- Data Gaps : Experimental data (e.g., melting points, exact solubility) for the target compound remains sparse; comparisons rely on computational estimates and analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.